Technical Guide: NMR Spectral Data Analysis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
Technical Guide: NMR Spectral Data Analysis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
This technical guide details the NMR spectral analysis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde , a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. This document is structured to serve as a standard operating procedure (SOP) for structural validation and purity assessment.
Executive Summary
Compound: 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
Molecular Formula: C₆H₂Cl₂FNO
Molecular Weight: 193.99 g/mol
Core Application: Scaffold for nucleophilic aromatic substitution (
This guide provides a comprehensive framework for the structural elucidation of this halogenated pyridine. Due to the presence of fluorine (
Structural Context & Spin System Logic
Understanding the scalar coupling network is prerequisite to interpreting the spectra. The molecule possesses an asymmetric substitution pattern that creates a distinct spin system.
The Spin System
-
Nuclei of Interest:
, , .[2][3][4][5] -
Key Interaction: The Fluorine atom at position 2 is the "anchor" nucleus. It couples to the carbon framework and the proton at position 6.
-
Geometry:
Coupling Network Diagram
The following diagram visualizes the scalar coupling pathways (
Caption: Scalar coupling network showing the dominant influence of the Fluorine-19 nucleus on the Carbon and Proton spectra.
Experimental Protocol
To ensure reproducibility and minimize solvent-solute interactions (such as aldehyde hydration), strict adherence to the following preparation protocol is recommended.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard solvent.-
Note: DMSO-
may be used if solubility is an issue, but it can broaden the aldehyde signal due to viscosity and hydrogen bonding.
-
-
Concentration:
-
/
: 5–10 mg in 0.6 mL solvent. - : 30–50 mg in 0.6 mL solvent (essential for detecting split quaternary carbons).
-
/
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Acquisition Parameters
| Parameter | |||
| Pulse Angle | 30° | 30° | 30° |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | 1.0 s |
| Scans (NS) | 16 | 1024+ | 16 |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | -50 to -150 ppm |
Spectral Analysis & Interpretation
NMR Analysis
The proton spectrum is simple but diagnostic. It contains only two distinct signals.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.25 – 10.35 | Singlet (s) | 1H | CHO (Aldehyde) | Distinctive deshielded region. May show broadening if rotational barriers exist. |
| 8.50 – 8.65 | Doublet (d) | 1H | H6 (Aromatic) | Deshielded by adjacent N and Cl. Shows small coupling to F ( |
Interpretation Note: The H6 proton is located meta to the fluorine. While meta couplings are usually small, the rigid pyridine ring facilitates a clear through-bond transmission, typically resulting in a fine doublet rather than a singlet.
NMR Analysis
Fluorine NMR is the most efficient method for purity assessment because it lacks background noise from hydrocarbon impurities.
-
Shift:
to ppm (referenced to ).[3] -
Pattern: Doublet (coupling to H6).
-
Utility: Any secondary peaks in this region indicate regioisomers (e.g., 4,6-dichloro-2-fluoro isomer) or unreacted starting materials (e.g., 2,4,6-trifluoropyridine derivatives).
NMR Analysis (Proton Decoupled)
The carbon spectrum is the most complex due to C-F splitting. Every carbon atom in the ring will likely appear as a doublet.
| Carbon | Shift (ppm) | Coupling ( | Pattern | Notes |
| C4-CHO | ~185.0 | < 2 Hz | Singlet/Broad | Aldehyde carbonyl. |
| C2 | ~160.0 | ~240 Hz | Doublet | Direct C-F bond ( |
| C6 | ~148.0 | ~15 Hz | Doublet | Adjacent to Nitrogen. ( |
| C4 | ~140.0 | ~5-8 Hz | Doublet | Ipso to aldehyde ( |
| C3 | ~128.0 | ~25 Hz | Doublet | Ortho to Fluorine ( |
| C5 | ~132.0 | ~5 Hz | Doublet | Meta to Fluorine ( |
Note: Exact shifts vary by concentration and solvent.[3] The magnitude of the J-coupling is the primary confirmation tool.
Analytical Workflow & QC Logic
The following workflow ensures that data is not just collected, but validated against synthetic risks.
Caption: Step-by-step Quality Control workflow emphasizing 19F NMR as the primary purity gate.
Common Impurities & Artifacts[11]
-
Hydrate Formation: In the presence of water (or wet DMSO), the aldehyde peak at ~10.3 ppm may diminish, and a hydrate peak (
) may appear around 6.0 ppm. -
Over-Reduction: Presence of a doublet at ~4.5 ppm (CH2) and absence of the aldehyde signal indicates reduction to the alcohol (3,5-dichloro-2-fluoropyridin-4-yl)methanol.
-
Des-formyl byproduct: Loss of the aldehyde group results in 3,5-dichloro-2-fluoropyridine, characterized by a new aromatic proton signal at position 4.
References
-
Lichter, R. L., & Wasylishen, R. E. (1975).[2] Fluoropyridines.[2][3][5][6][7][8][9][11][12] Carbon-13 Chemical Shifts and Carbon-Fluorine Coupling Constants. Journal of the American Chemical Society.[2][11][12]
-
ChemicalBook. (n.d.). 2-Fluoro-3,5-dichloropyridine Spectral Data. (Used for analogue comparison of H6/F coupling).
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. (Technical note on C-F splitting patterns).
-
PubChem. (n.d.). Compound Summary: 3,5-dichloro-2,4,6-trifluoropyridine.[8][13] (Analogue data for shift prediction).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative text on F-coupling constants).
Sources
- 1. prepchem.com [prepchem.com]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 7. 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR spectrum [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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